SB756050: A Technical Whitepaper on a Selective TGR5 Agonist
SB756050: A Technical Whitepaper on a Selective TGR5 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB756050 is a synthetic, selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor implicated in metabolic regulation.[1][2] Investigated as a potential therapeutic agent for type 2 diabetes (T2D), SB756050 demonstrated the ability to modulate glucose metabolism in preclinical models.[1] However, its clinical development was halted after Phase I/II trials due to a lack of efficacy and unpredictable pharmacodynamic effects in humans.[3][4] This document provides a comprehensive technical overview of SB756050, summarizing its mechanism of action, available preclinical and clinical data, and the experimental context for its evaluation.
Introduction
TGR5 has emerged as a promising therapeutic target for metabolic diseases, including T2D and obesity.[5] As a G protein-coupled receptor (GPCR) activated by bile acids, TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[4][5] Its activation stimulates intracellular signaling cascades that influence energy expenditure, glucose homeostasis, and inflammatory responses.[3][4] SB756050 was developed as a selective TGR5 agonist to harness these therapeutic benefits.[6]
Mechanism of Action
SB756050 exerts its effects by selectively binding to and activating TGR5. This activation initiates a downstream signaling cascade, primarily through the Gαs protein subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] The elevation in cAMP levels triggers a cascade of events, including the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[3]
Figure 1: Simplified TGR5 signaling pathway activated by SB756050.
Preclinical Data
SB756050 demonstrated promising activity in preclinical studies. In vitro, it was identified as a selective TGR5 agonist with an EC50 of 1.3 μM for the human TGR5 receptor.[7] In vivo studies in diabetic rat models showed that chronic administration of SB756050 could improve glucose metabolism.[2]
Table 1: In Vitro Activity of SB756050
| Parameter | Value | Receptor | Species |
| EC50 | 1.3 μM | TGR5 | Human |
Clinical Studies
A clinical trial (NCT00733577) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of SB756050 in patients with T2D.[1]
Pharmacokinetics
The study revealed that SB756050 was readily absorbed after oral administration.[1] However, it exhibited nonlinear pharmacokinetics, with a less than dose-proportional increase in plasma exposure at doses above 100 mg.[1][8] Co-administration with sitagliptin, a DPP-4 inhibitor, did not significantly alter the exposure to SB756050.[1]
Note: A detailed table of pharmacokinetic parameters (Cmax, Tmax, AUC) is not publicly available in the cited literature.
Pharmacodynamics and Clinical Outcome
The pharmacodynamic effects of SB756050 on glucose levels were highly variable both within and between dose groups.[1] Unexpectedly, the two lowest doses were associated with an increase in glucose levels, while the two highest doses showed no significant reduction in glucose.[1][3] The combination of SB756050 and sitagliptin did not provide a greater glucose-lowering effect than sitagliptin alone.[1] Due to these variable and suboptimal pharmacodynamic outcomes, the clinical development of SB756050 was discontinued.[3][4]
Note: A detailed table of dose-dependent changes in glucose levels is not publicly available in the cited literature.
Experimental Protocols
Detailed, specific experimental protocols for studies involving SB756050 are not extensively published. However, based on the nature of the compound and its target, the following represents a standard preclinical experimental workflow for assessing its in vivo efficacy.
Representative Preclinical Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obese (DIO) Mouse Model
This experiment is designed to evaluate the effect of a TGR5 agonist like SB756050 on glucose tolerance in a model of metabolic disease.
Figure 2: Representative workflow for an in vivo oral glucose tolerance test.
Conclusion
SB756050 is a selective TGR5 agonist that showed initial promise in preclinical models of type 2 diabetes. However, clinical evaluation revealed a complex pharmacokinetic profile and unpredictable and highly variable pharmacodynamic effects on glucose metabolism in humans, ultimately leading to the cessation of its development. The case of SB756050 highlights the challenges in translating preclinical efficacy of TGR5 agonists to clinical benefit and underscores the need for a deeper understanding of TGR5 pharmacology in humans to guide future drug development efforts targeting this receptor.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Preclinical in vitro and in vivo models for the assessment of biological activity in biosimilarity studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
